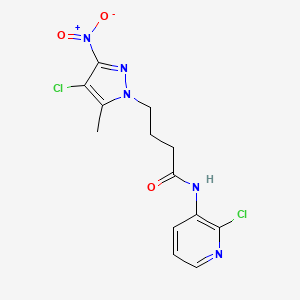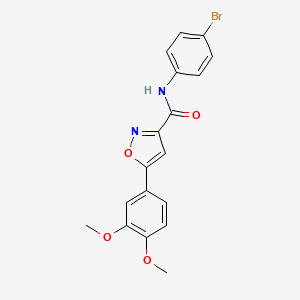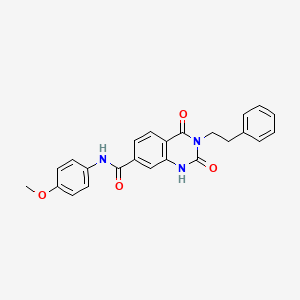![molecular formula C18H17ClN4O B11446023 6-(2-Chlorobenzyl)-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11446023.png)
6-(2-Chlorobenzyl)-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-CHLOROPHENYL)METHYL]-3-[(4-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl and an ethylphenyl group attached to a dihydrotriazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-CHLOROPHENYL)METHYL]-3-[(4-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzyl chloride with 4-ethylphenylamine to form an intermediate, which is then cyclized with a suitable reagent to yield the final triazine derivative. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(2-CHLOROPHENYL)METHYL]-3-[(4-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
6-[(2-CHLOROPHENYL)METHYL]-3-[(4-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(2-CHLOROPHENYL)METHYL]-3-[(4-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 6-[(2-BROMOPHENYL)METHYL]-3-[(4-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
- 6-[(2-FLUOROPHENYL)METHYL]-3-[(4-ISOPROPYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
Uniqueness
6-[(2-CHLOROPHENYL)METHYL]-3-[(4-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H17ClN4O |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
6-[(2-chlorophenyl)methyl]-3-(4-ethylanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H17ClN4O/c1-2-12-7-9-14(10-8-12)20-18-21-17(24)16(22-23-18)11-13-5-3-4-6-15(13)19/h3-10H,2,11H2,1H3,(H2,20,21,23,24) |
InChI Key |
PHGMGTXWXLYLTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11445940.png)

![N-{[4-Benzyl-5-({2-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide](/img/structure/B11445969.png)

![1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B11445986.png)
![3-(4-ethoxyphenyl)-1-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11445994.png)

![N-(4-methoxyphenyl)-2-[1-(4-methylphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11446014.png)
![3-Amino-2-[(4-nitrophenyl)carbamoyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B11446016.png)

![Propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11446040.png)
![9-(4-chlorophenyl)-6,6-dimethyl-2-(4-nitrophenyl)-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11446042.png)
![4-[(chloroacetyl)amino]-N-ethyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11446050.png)
![Octyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11446055.png)
